molecular formula C27H20N2O2S B7720723 (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7720723
M. Wt: 436.5 g/mol
InChI Key: PZRQZDNKIGZDRS-LFVJCYFKSA-N
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Description

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines quinoline, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the phenylsulfanyl group. The oxazole ring is then formed through cyclization reactions. The final step involves the condensation of the quinoline and oxazole derivatives under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane, ethanol, and acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline and oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its quinoline and oxazole moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of polymers, dyes, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes, receptors, and other proteins, leading to various biological effects. The quinoline moiety is known to intercalate with DNA, while the oxazole ring can interact with protein active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Oxazole Derivatives: Compounds such as oxaprozin, an anti-inflammatory drug.

    Phenylsulfanyl Compounds: Various phenylsulfanyl-substituted compounds used in medicinal chemistry.

Uniqueness

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of quinoline, oxazole, and phenylsulfanyl groups. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-7-6-8-19(13-17)25-28-24(27(30)31-25)16-21-15-20-14-18(2)11-12-23(20)29-26(21)32-22-9-4-3-5-10-22/h3-16H,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRQZDNKIGZDRS-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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